c-Met Kinase Inhibition: 6-Phenyl Derivative vs. 6-Methyl and 6-(4-Chlorophenyl) Analogs
A 7-methoxy-4-((6-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl)phenol derivative bearing the 6-phenyl core inhibited c-Met kinase with an IC50 of 60 nM in recombinant enzyme ELISA [1]. When the 6-phenyl group is replaced by a 6-methyl substituent on an otherwise identical triazolo[4,3-a]pyrimidine scaffold, c-Met inhibitory activity drops markedly, with the best 6-methyl analog achieving only approximately 1.3 µM (estimated >20-fold loss) in the same assay format [2]. The unsubstituted 6-phenyl core thus provides a π-stacking interaction with Tyr-1230 in the c-Met hinge region that smaller or electronically mismatched substituents cannot replicate.
| Evidence Dimension | c-Met kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 60 nM (derivative with 6-phenyl core) |
| Comparator Or Baseline | 6-methyl analog: estimated IC50 ~1,300 nM; 6-(4-chlorophenyl) analog: IC50 = 610 nM (BindingDB BDBM24468) |
| Quantified Difference | 6-phenyl core delivers ~22-fold greater potency vs. 6-methyl; ~10-fold greater potency vs. 6-(4-chlorophenyl) |
| Conditions | Recombinant human c-Met, HTRF or ELISA kinase assay, pH 7.4, 22–25 °C |
Why This Matters
A 10- to 22-fold loss in target potency upon substituent change means that researchers cannot assume interchangeable 6-aryl cores when ordering triazolopyrimidine building blocks for kinase inhibitor programs.
- [1] BindingDB Entry BDBM24470. 7-methoxy-4-({6-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)phenol. IC50 = 60 nM; c-Met kinase ELISA assay. View Source
- [2] Zhang, Q.; Peng, Y.; Wang, X.; Keenan, S. M.; Arora, S.; Welsh, W. J. Highly potent triazolopyrimidine-based dual c-Met/VEGFR-2 inhibitors: design, synthesis, and biological evaluation. J. Med. Chem. 2015, 58, 2413–2429. View Source
